molecular formula C18H20N2O2 B082606 3-(4-benzylpiperazin-1-yl)benzoic Acid CAS No. 247117-97-1

3-(4-benzylpiperazin-1-yl)benzoic Acid

Cat. No. B082606
M. Wt: 296.4 g/mol
InChI Key: FKVIMCYYOLMNKZ-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)benzoic Acid is a chemical compound with the linear formula C19 H22 N2 O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of 3-(4-benzylpiperazin-1-yl)benzoic Acid is represented by the formula C19 H22 N2 O2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-benzylpiperazin-1-yl)benzoic Acid is 296.36 .

Safety And Hazards

While specific safety data for 3-(4-benzylpiperazin-1-yl)benzoic Acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVIMCYYOLMNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406299
Record name 3-(4-benzylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzylpiperazin-1-yl)benzoic Acid

CAS RN

247117-97-1
Record name 3-(4-benzylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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